2-Thiocytosine

Watson-Crick base pairing DNA duplex stability nucleobase analog

2-Thiocytosine (CAS 139424-17-2) is the only cytosine analog that simultaneously delivers near-unity triplet quantum yield, 1.44-fold superior cytosine deaminase inhibition over 6-azacytosine, and 2.1-fold greater secondary structure elimination in pseudo-complementary DNA versus 5-nitrocytosine. This unique, multi-parameter property constellation makes it the irreplaceable tool for DNA photochemistry, enzymology, and microarray probe design. Procure the definitive thiobase benchmark—not a generic cytosine derivative. Standard B2B shipping; research-use-only compliance documentation available upon request.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 139424-17-2
Cat. No. B145314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiocytosine
CAS139424-17-2
Synonyms2-thiocytosine
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N)S
InChIInChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
InChIKeyDCPSTSVLRXOYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiocytosine (CAS 139424-17-2): A Sulfur-Substituted Cytosine Analog with Quantifiable Physicochemical and Biological Differentiation


2-Thiocytosine (2TC; CAS 139424-17-2) is a sulfur-substituted pyrimidine nucleobase analog in which the exocyclic carbonyl oxygen at position 2 of cytosine is replaced by a sulfur atom, yielding the molecular formula C₄H₅N₃S (MW 127.17 g/mol) [1]. Naturally occurring in the anticodon loop of bacterial tRNA, 2TC exhibits fundamentally altered hydrogen-bonding patterns, tautomeric equilibria, and photophysical behavior relative to canonical cytosine [2]. This O→S substitution does not merely perturb a single molecular property—it simultaneously reshapes Watson-Crick pairing stability, dipole moment, enzyme inhibition kinetics, triplet-state population efficiency, and DNA helix geometry, making 2-thiocytosine a non-interchangeable tool compound in nucleic acid chemistry, enzymology, and photochemical research.

Why Cytosine, 2-Thiouracil, or Other In-Class Analogs Cannot Functionally Substitute for 2-Thiocytosine in Critical Research Applications


The single O→S atom replacement in 2-thiocytosine triggers a cascade of interdependent molecular changes that no other cytosine analog replicates simultaneously. Specifically, this substitution weakens Watson-Crick base pair stability by ~8.5 kJ/mol relative to canonical cytosine [1], reduces the dipole moment by ~1.6 D altering solvation behavior [1], halves the T2b–T2a tautomer energy gap (1.15 vs. 2.69 kJ/mol) [1], confers ~2-fold stronger cytosine deaminase inhibition compared to 6-azacytosine (HIC 0.80 vs. 1.15 mM) [2], and yields near-unity triplet state population versus near-zero for canonical nucleobases [3]. Cytosine, 2-thiouracil, 5-fluorocytosine, or 6-azacytosine each capture at most one of these altered properties, making 2-thiocytosine irreplaceable in experimental systems where this specific multidimensional property constellation is required—such as pseudo-complementary DNA generation, enzyme inhibition studies, or thiobase photochemistry research.

2-Thiocytosine (CAS 139424-17-2): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


Watson-Crick Base Pair Destabilization: 2-Thiocytosine–Guanine Pair Is 8.5 kJ/mol Weaker Than Canonical Cytosine–Guanine

The Watson-Crick base pair between 2-thiocytosine (2TC) and guanine is significantly destabilized relative to the canonical cytosine–guanine pair. At the B3LYP/6-311++G(3df,pd) DFT level, the counterpoise-corrected interaction energy (ΔECP) for the 2TC–G pair is −97.458 kJ/mol, compared to −105.930 kJ/mol for the canonical C–G pair [1]. This represents an 8.472 kJ/mol (8.0%) reduction in base-pairing stability, a direct consequence of the weaker C=S···H–N hydrogen bond compared to C=O···H–N. The reduced pairing strength is exploited in applications requiring destabilized duplexes, such as pseudo-complementary DNA [2].

Watson-Crick base pairing DNA duplex stability nucleobase analog interaction energy

Cytosine Deaminase Inhibition: 2-Thiocytosine Is 1.44× More Potent Than 6-Azacytosine (HIC 0.80 mM vs. 1.15 mM)

In a direct comparative study of cytosine analogs acting on cytosine deaminase from Aspergillus fumigatus IFO 5840, 2-thiocytosine demonstrated significantly stronger inhibitory potency than 6-azacytosine. The half-inhibitory concentration (HIC) of 2-thiocytosine was 0.80 mM, whereas 6-azacytosine required 1.15 mM to achieve equivalent inhibition [1]. This corresponds to approximately 1.44-fold greater potency. Both compounds acted as competitive inhibitors regardless of whether the substrate was cytosine or 5-fluorocytosine. The inhibition kinetics further revealed that 2-thiocytosine caused immediate, level-specific enzyme arrest, while 6-azacytosine exhibited time-proportional inhibition [1].

enzyme inhibition cytosine deaminase HIC competitive inhibitor Aspergillus fumigatus

Cytotoxicity in Mammalian Cells: 2-Thiocytosine Exhibits >3.5× Greater Cytotoxic Potency Than 2-Thiouracil at Equivalent Exposure

In a synchronized Chinese hamster cell culture model, exposure to 4 × 10⁻⁴ M 2-thiocytosine for 20 hours reduced cell survival to less than 10% of untreated controls. Under identical conditions (same concentration, same exposure duration), 2-thiouracil reduced survival to only 35% of controls [1]. This represents a >3.5-fold greater cytotoxic effect for 2-thiocytosine. The cytotoxicity of both analogs was concentration- and exposure-time-dependent, with peak sensitivity observed at late G₁ and G₂ phases, corresponding to maxima of RNA synthesis, suggesting interference with RNA metabolism as the primary mechanism [1].

cytotoxicity thiopyrimidine cell survival Chinese hamster cells 2-thiouracil

DNA Hairpin Destabilization: 2-Thiocytosine–cG Pair Reduces Tm by 41°C Versus Only 19°C for 5-Nitrocytosine–cG

When incorporated into a 25-bp DNA hairpin (HP25), the 2-thiocytosine–7-deazaguanine (sC–cG) base pair caused a 41°C reduction in apparent melting temperature (Tm) relative to the unmodified hairpin, compared to only a 19°C reduction for the 5-nitrocytosine–cG (NitroC–cG) pair [1]. On a per-analog basis, sC reduced the Tm by 2.9°C per substitution while NitroC reduced it by only 1.4°C per substitution. Moreover, in 12-bp DNA–DNA hybrids, sC produced a ΔTm/analog of −4.5 versus −3.5 for NitroC [1]. Critically, sC in combination with 2-aminoadenine (nA) and 2-thiothymine (sT) eliminated secondary structure in the HP25 hairpin, rendering it fully structure-free and accessible to complementary probes—a result not achieved with NitroC [1].

DNA hairpin melting temperature pseudo-complementary DNA base analog hybridization

Triplet-State Population Efficiency: 2-Thiocytosine Achieves Near-Unity Triplet Yield Versus Near-Zero for Canonical Nucleobases

Femtosecond transient absorption spectroscopy combined with nonadiabatic dynamics simulations revealed that 2-thiocytosine undergoes ultrafast intersystem crossing to populate reactive triplet states with near-unity quantum yield [1]. This stands in stark contrast to canonical DNA/RNA nucleobases (cytosine, thymine, adenine, guanine), which exhibit near-zero triplet yields due to ultrafast internal conversion that quenches excited-state reactivity—a property collectively referred to as intrinsic photostability [1]. The near-unity triplet yield arises because sulfur substitution differentially stabilizes regions of the excited-state potential energy surface that favor intersystem crossing over internal conversion. 2-Thiocytosine was explicitly used as the testbed molecule to unravel the general mechanism of efficient triplet population in thiobases [1].

triplet state intersystem crossing photophysics thiobase photodynamic therapy

DNA Microhelix Structural Deformation: 2-Thiocytosine Reduces Helical Radius by 0.85 Å (12.1%) Relative to Canonical Cytosine

Incorporation of 2-thiocytosine into optimized DNA–DNA microhelices produces measurable structural deformation compared to canonical cytosine. In the 5′-dA-dC-dA-3′ microhelix, the helical radius (R) decreased from 7.050 Å with cytosine to 6.200 Å with 2-thiocytosine—a reduction of 0.850 Å (12.1%) [1]. This radial compression is accompanied by a clear deformation of overall helix geometry, attributed to the longer C–S bond length and altered hydrogen-bonding geometry at the 2-position. The dipole moment of the 2TC T1 tautomer is also noticeably higher than that of cytosine (7.551 D vs. 7.0 D calculated), which alters hydration-shell organization and may further contribute to helix distortion [1].

DNA microhelix helical parameters structural deformation sulfur substitution nucleic acid structure

Evidence-Backed Application Scenarios for 2-Thiocytosine (CAS 139424-17-2) in Research and Industrial Settings


Pseudo-Complementary DNA Generation for High-Density Oligonucleotide Microarrays and Hybridization-Based Diagnostics

2-Thiocytosine (as its dNTP, designated sC) is the empirically validated cytosine analog of choice for generating structure-free, pseudo-complementary DNA targets. When enzymatically incorporated alongside 2-aminoadenine (nA) and 2-thiothymine (sT) using T7 or Phi29 DNA polymerases, sC eliminates secondary structure in hairpin DNA, reducing Tm by 41°C (2.9°C per analog substitution) and enabling complete probe accessibility at 10°C [1]. This performance is 2.1-fold superior to the next-best C analog, 5-nitrocytosine (NitroC), which reduces Tm by only 19°C (1.4°C per substitution) and fails to fully eliminate secondary structure [1]. The resulting structure-free DNA is ideally suited for high-density oligonucleotide microarray applications requiring short (<20 nt) probe hybridization with uncompromised specificity.

Cytosine Deaminase Enzymology and Inhibitor Screening Studies

2-Thiocytosine serves as a quantitatively superior competitive inhibitor of cytosine deaminase compared to the commonly employed 6-azacytosine. With an HIC of 0.80 mM versus 1.15 mM for 6-azacytosine—a 1.44-fold potency advantage—2-thiocytosine enables more sensitive enzymatic inhibition assays [2]. Critically, the compound acts as an immediate, level-specific inhibitor rather than a time-proportional one, providing consistent inhibition kinetics that simplify experimental design. This inhibitory activity is substrate-independent, effective against both cytosine and 5-fluorocytosine, making 2-thiocytosine the preferred tool compound for laboratories studying cytosine deaminase from Aspergillus fumigatus, Escherichia coli, or Chromobacterium violaceum [2].

Photochemical and Photodynamic Therapy Research: Thiobase Triplet-State Sensitization

2-Thiocytosine is the experimentally established benchmark thiobase for investigating sulfur-driven triplet-state sensitization mechanisms. Femtosecond transient absorption studies demonstrate that 2-thiocytosine achieves near-unity triplet quantum yield—the highest intersystem crossing efficiency measured among bio-organic molecules—whereas canonical nucleobases exhibit near-zero triplet yields [3]. The sulfur atom red-shifts the absorption spectrum into the UV-A range (315–400 nm), making 2-thiocytosine an effective absorber of therapeutically relevant wavelengths [3]. These properties position 2-thiocytosine as a foundational scaffold for designing photo-chemotherapeutic agents, DNA photocrosslinking probes, and photodynamic therapy sensitizers, particularly where canonical nucleobases' intrinsic photostability precludes their use.

Nucleic Acid Structural Biology: Probing Sulfur-Induced Helix Deformation and Altered Base-Pairing Geometry

Incorporation of 2-thiocytosine into DNA microhelices provides a quantifiable structural perturbation tool for investigating sulfur substitution effects on nucleic acid architecture. The compound reduces the helical radius by 12.1% (7.050 Å to 6.200 Å) in 5′-dA-dC-dA-3′ microhelices and weakens Watson-Crick pairing by 8.0% (ΔECP = −97.458 vs. −105.930 kJ/mol) relative to canonical cytosine [4]. Additionally, the T2b–T2a tautomer energy gap is compressed to 1.15 kJ/mol from 2.69 kJ/mol, altering the tautomeric landscape [4]. These well-characterized, multi-parameter structural perturbations make 2-thiocytosine an ideal probe for correlating sulfur-induced geometric changes with functional outcomes in DNA–protein interactions, DNA repair studies, and RNA structure–function analyses.

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